2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide
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Overview
Description
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the ethyl and hydroxy groups at the desired positions.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and characterization to obtain the final product. The exact methods for industrial production of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide would depend on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-rich π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions on the indole ring can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol. Electrophilic substitution reactions on the indole ring can yield various substituted indole derivatives depending on the substituents introduced .
Scientific Research Applications
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Melatonin: A hormone involved in regulating sleep-wake cycles.
Uniqueness
2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide is unique due to its specific structure, which combines the indole ring with the butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
90179-70-7 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-12(8-10-19)16(20)17-9-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3,(H,17,20) |
InChI Key |
FLPBUWXRTBMDET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)C(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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